molecular formula C9H5ClOS B1272748 1-Benzothiophene-3-carbonyl chloride CAS No. 39827-12-8

1-Benzothiophene-3-carbonyl chloride

Cat. No.: B1272748
CAS No.: 39827-12-8
M. Wt: 196.65 g/mol
InChI Key: GSMXWLPUJAYDHX-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbonyl chloride is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Safety and Hazards

Benzo[b]thiophene-3-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment .

Future Directions

While specific future directions for Benzo[b]thiophene-3-carbonyl chloride are not mentioned in the literature, thiophene derivatives are a topic of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of Benzo[b]thiophene-3-carbonyl chloride and related compounds.

Mechanism of Action

Target of Action

Benzo[b]thiophene-3-carbonyl chloride is a chemical compound used in proteomics research . . It’s worth noting that compounds with similar structures have been used in the development of potential anticancer agents .

Mode of Action

It’s known that the compound can react with other substances under certain conditions . More research is needed to fully understand its interactions with biological targets.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may interfere with cell division and growth pathways.

Result of Action

Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.

Action Environment

The action of Benzo[b]thiophene-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that temperature could affect its stability. Additionally, the compound is considered dangerous, with safety information indicating that it can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it should be handled with care to ensure safety and efficacy.

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells. Additionally, Benzo[b]thiophene-3-carbonyl chloride can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that alter protein function .

Cellular Effects

Benzo[b]thiophene-3-carbonyl chloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, Benzo[b]thiophene-3-carbonyl chloride can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of Benzo[b]thiophene-3-carbonyl chloride involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it can inhibit kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups. Additionally, Benzo[b]thiophene-3-carbonyl chloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[b]thiophene-3-carbonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophene-3-carbonyl chloride can degrade over time, leading to a decrease in its biological activity. The compound can also have long-term effects on cellular function, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Benzo[b]thiophene-3-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of Benzo[b]thiophene-3-carbonyl chloride can lead to toxic effects, such as cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response .

Metabolic Pathways

Benzo[b]thiophene-3-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of Benzo[b]thiophene-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For example, Benzo[b]thiophene-3-carbonyl chloride can be transported into cells via organic anion transporters, which are proteins that mediate the uptake of organic compounds .

Subcellular Localization

The subcellular localization of Benzo[b]thiophene-3-carbonyl chloride is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Benzo[b]thiophene-3-carbonyl chloride can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with oxalyl chloride in the presence of a catalyst. This reaction typically occurs under reflux conditions, producing benzo[b]thiophene-3-carbonyl chloride as the primary product .

Industrial Production Methods: Industrial production of benzo[b]thiophene-3-carbonyl chloride often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Comparison with Similar Compounds

Uniqueness: 1-Benzothiophene-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals .

Properties

IUPAC Name

1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMXWLPUJAYDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379998
Record name 1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39827-12-8
Record name 1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-3-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To benzothiophene carboxylic acid (7 g) in MeTHF (6.5 Vols, 45.5 mL) is added a catalytic amount of DMF (0.01 eq.). Then, oxalyl chloride (1.1 eq.) is charged slowly to control the gaz release. After 16 h of stirring at 20° C., the end of the reaction is controlled by HPLC. MeTHF (6.5 Vols) is next added and the reaction mixture is concentrated to 5 volumes to remove the excess of oxalyl chloride. The resulting benzo[b]thiophene-3-carbonyl chloride is stored in a MeTHF solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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